N-Palmitoylsphingomyelin biosynthesis and degradation pathways
N-Palmitoylsphingomyelin biosynthesis and degradation pathways
An In-depth Technical Guide to N-Palmitoylsphingomyelin Biosynthesis and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Palmitoylsphingomyelin
N-Palmitoylsphingomyelin (C16:0-SM) is a specific molecular species of sphingomyelin, a class of sphingolipids that are major components of animal cell membranes, particularly the myelin sheath surrounding nerve cell axons.[1] Structurally, it consists of a ceramide core with a palmitoyl (C16:0) fatty acid attached to the sphingosine backbone, and a phosphocholine headgroup.[2][3][4] This seemingly simple molecule plays a profound role in maintaining the structural integrity of cellular membranes and is a critical player in a multitude of signaling pathways that govern cellular processes such as proliferation, differentiation, and apoptosis.[1][5] The metabolic balance of C16:0-SM, tightly controlled by its biosynthetic and degradative pathways, is crucial for cellular homeostasis. Dysregulation of these pathways is implicated in numerous pathologies, including neurodegenerative diseases, cancer, and atherosclerosis, making them a key area of investigation for therapeutic intervention.[6][7][8]
This guide provides a comprehensive technical overview of the core biosynthetic and degradative pathways of N-Palmitoylsphingomyelin, offering insights into the enzymatic machinery, subcellular compartmentalization, and regulatory mechanisms. Furthermore, we will delve into established experimental methodologies for studying these pathways, providing a robust framework for researchers in the field.
Part 1: The Biosynthesis of N-Palmitoylsphingomyelin
The de novo synthesis of N-Palmitoylsphingomyelin is a multi-step enzymatic process that originates in the endoplasmic reticulum (ER) and culminates in the Golgi apparatus.[1][9][10] This pathway meticulously builds the molecule from basic precursors, ensuring the precise incorporation of the characteristic palmitoyl acyl chain.
Step 1: Formation of the Sphinganine Backbone in the Endoplasmic Reticulum
The journey begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT) .[10][11] The product, 3-ketosphinganine, is then rapidly reduced to sphinganine by 3-ketosphinganine reductase .[11] These initial reactions occur on the cytosolic face of the endoplasmic reticulum.[1]
Step 2: Acylation to Dihydroceramide by Ceramide Synthases (CerS)
The sphinganine backbone is subsequently N-acylated by a family of enzymes known as ceramide synthases (CerS) .[11][12] A key feature of the six mammalian CerS isoforms is their remarkable specificity for fatty acyl-CoA substrates of different chain lengths.[11] For the synthesis of C16:0-dihydroceramide, the precursor to C16:0-SM, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) are the primary enzymes responsible, as they preferentially utilize palmitoyl-CoA (C16:0-CoA) as the acyl donor.[11] This step is a critical determinant of the final acyl chain composition of the sphingomyelin molecule.
Step 3: Desaturation to Ceramide
The newly formed dihydroceramide is then desaturated by dihydroceramide desaturase 1 (DES1) to introduce a 4,5-trans double bond into the sphingoid base, yielding ceramide (N-palmitoylsphingosine).[13] This reaction also takes place in the endoplasmic reticulum.[13]
Step 4: Final Assembly in the Golgi Apparatus by Sphingomyelin Synthase (SMS)
Ceramide is transported from the ER to the Golgi apparatus, a process that can be mediated by the ceramide transporter (CERT) .[10] In the lumen of the trans-Golgi, the final step of sphingomyelin synthesis occurs.[1] Sphingomyelin synthase (SMS) catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding N-Palmitoylsphingomyelin and diacylglycerol (DAG).[7][14][15][16]
There are two primary isoforms of sphingomyelin synthase in mammals:
-
SMS1: Predominantly located in the Golgi apparatus and is responsible for the bulk of de novo sphingomyelin synthesis.[16][17][18]
-
SMS2: Primarily found at the plasma membrane and can also contribute to sphingomyelin synthesis.[17][18] SMS2 has been shown to be a bifunctional enzyme, also capable of synthesizing ceramide phosphoethanolamine (CPE).[17][18]
The following diagram illustrates the biosynthetic pathway of N-Palmitoylsphingomyelin.
Caption: De novo biosynthesis of N-Palmitoylsphingomyelin.
Part 2: The Degradation of N-Palmitoylsphingomyelin
The degradation of N-Palmitoylsphingomyelin is a hydrolytic process that cleaves the molecule back into ceramide and phosphocholine. This catabolic reaction is catalyzed by a family of enzymes called sphingomyelinases (SMases) .[5][19] These enzymes are broadly classified based on their optimal pH and subcellular location, which dictates their specific physiological roles.[6]
Acid Sphingomyelinase (aSMase)
-
Location and pH: As the name suggests, aSMase functions optimally at an acidic pH (around 4.5-5.5) and is primarily located within the endo-lysosomal compartment.[6][13][20] A secretory form (S-SMase) also exists.[20]
-
Function: Lysosomal aSMase plays a crucial "housekeeping" role in the constitutive turnover of sphingomyelin.[20] Upon various cellular stresses, aSMase can translocate to the outer leaflet of the plasma membrane, where it generates ceramide that can form platforms involved in signal transduction.[21] Deficiency in aSMase leads to Niemann-Pick disease, a lysosomal storage disorder characterized by the accumulation of sphingomyelin.[20]
-
Mechanism: aSMase catalyzes the hydrolysis of the phosphodiester bond in sphingomyelin to produce ceramide and phosphorylcholine.[6][22]
Neutral Sphingomyelinase (nSMase)
-
Location and pH: Neutral sphingomyelinases operate at a neutral pH (around 7.4) and are typically associated with the plasma membrane, Golgi apparatus, and endoplasmic reticulum.[9][23] The most studied isoform is nSMase2.[23][24]
-
Function: nSMases are considered key enzymes in the regulated activation of the "sphingomyelin cycle" in response to various stimuli, such as tumor necrosis factor-alpha (TNF-α) and other cytokines.[19][25] The ceramide generated by nSMase acts as a second messenger in signaling pathways that can lead to apoptosis, cell cycle arrest, and inflammation.[19][26]
-
Regulation: nSMase activity is regulated by various factors, including protein-protein interactions (e.g., with FAN - Factor Associated with Neutral SMase) and post-translational modifications like phosphorylation.[25][26][27]
Alkaline Sphingomyelinase (alk-SMase)
-
Location and pH: This enzyme, also known as nucleotide pyrophosphatase/phosphodiesterase 7 (NPP7), is primarily found in the intestinal mucosa and human bile and functions at an alkaline pH.[28][29]
-
Function: alk-SMase is crucial for the digestion of dietary sphingomyelin in the gut.[28][30] The ceramide produced from this digestion has been linked to the inhibition of colon tumorigenesis and the regulation of cholesterol absorption.[30] It also plays a role in maintaining the integrity of the intestinal mucosal barrier and gut immunity.[29][31][32]
The following diagram depicts the degradation pathways of N-Palmitoylsphingomyelin.
Caption: General workflow for a sphingomyelinase activity assay.
Quantification by Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of individual sphingolipid species, including N-Palmitoylsphingomyelin. [33][34] Principle:
-
Extraction: Sphingolipids are extracted from the sample as described previously.
-
Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) system, where different lipid species are separated based on their physicochemical properties (e.g., polarity, chain length). [33]3. Mass Spectrometric Detection: The separated lipids are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. The instrument first selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of C16:0-SM. This ion is then fragmented, and specific product ions are detected. This highly specific detection method (Multiple Reaction Monitoring - MRM) allows for accurate quantification even in complex biological matrices. [34] This targeted lipidomic approach enables the precise measurement of changes in C16:0-SM levels in response to various stimuli or in different disease states, providing valuable insights into the dynamics of its metabolism. [34]
Conclusion
The biosynthesis and degradation of N-Palmitoylsphingomyelin are intricately regulated pathways that are fundamental to cellular function. A thorough understanding of the enzymes involved, their subcellular locations, and the mechanisms that control their activity is essential for researchers and drug developers aiming to target these pathways for therapeutic benefit. The methodologies outlined in this guide provide a solid foundation for the investigation of C16:0-SM metabolism, paving the way for new discoveries in this critical area of lipid research.
References
-
Wu, J., et al. (2007). Crucial role of alkaline sphingomyelinase in sphingomyelin digestion: a study on enzyme knockout mice. Journal of Lipid Research, 48(10), 2244-2252. [Link]
-
Duan, R. D. (2006). Alkaline sphingomyelinases and ceramidases of the gastrointestinal tract. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(3), 304-312. [Link]
-
Liu, Y., et al. (1998). An improved assay method for the measurement and detection of sphingomyelinase activity. Journal of Biochemical and Biophysical Methods, 36(2-3), 139-147. [Link]
-
MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. MetwareBio Website. [Link]
-
Wikipedia. (2023). Acid sphingomyelinase. Wikipedia. [Link]
-
Zhang, Y., et al. (2021). Alkaline sphingomyelinase deficiency impairs intestinal mucosal barrier integrity and reduces antioxidant capacity in dextran sulfate sodium-induced colitis. World Journal of Gastroenterology, 27(18), 2179-2195. [Link]
-
Alyamani, M., et al. (2021). Alkaline sphingomyelinase (NPP7) impacts the homeostasis of intestinal T lymphocyte populations. Frontiers in Immunology, 12, 690940. [Link]
-
Kolak, M., et al. (2018). Subcellular localization of the enzymes involved in the metabolism of sphingolipids. ResearchGate. [Link]
-
Mühle, C., & Kornhuber, J. (2017). Assay to measure sphingomyelinase and ceramidase activities efficiently and safely. ResearchGate. [Link]
-
Cyberlipid. (n.d.). Special procedures. Cyberlipid Center. [Link]
-
Ramstedt, B., & Slotte, J. P. (1996). N-palmitoyl sphingomyelin bilayers: structure and interactions with cholesterol and dipalmitoylphosphatidylcholine. Biophysical Journal, 70(6), 2737-2745. [Link]
-
Hofmann, K., et al. (2000). Cloned mammalian neutral sphingomyelinase: Functions in sphingolipid signaling? Proceedings of the National Academy of Sciences, 97(11), 5895-5900. [Link]
-
Wikipedia. (2023). Sphingomyelin synthase. Wikipedia. [Link]
-
Shamseddine, A. A., et al. (2015). Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes. Cellular Signalling, 27(11), 2149-2157. [Link]
-
Alyamani, M., et al. (2021). Alkaline sphingomyelinase (NPP7) impacts the homeostasis of intestinal T lymphocyte populations. DTU Research Database. [Link]
-
ResearchGate. (n.d.). Procedure of sphingolipid extraction. ResearchGate. [Link]
-
Clarke, C. J., & Hannun, Y. A. (2006). Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(11), 1279-1290. [Link]
-
Tani, M., & Kuge, O. (2012). Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine synthase. Journal of Biological Chemistry, 287(10), 7524-7533. [Link]
-
mzCloud. (n.d.). Palmitoyl sphingomyelin. mzCloud. [Link]
-
Wang, Y., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Analytical and Bioanalytical Chemistry, 414(6), 2041-2054. [Link]
-
Tani, M., & Kuge, O. (2012). Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine synthase. Journal of Biological Chemistry, 287(10), 7524-7533. [Link]
-
Jenkins, R. W., et al. (2011). Roles and Regulation of Secretory and Lysosomal Acid Sphingomyelinase. Cellular and Molecular Life Sciences, 68(10), 1639-1652. [Link]
-
An, J., et al. (2006). Factor associated with neutral sphingomyelinase activation and its role in cardiac cell death. American Journal of Physiology-Heart and Circulatory Physiology, 291(5), H2346-H2353. [Link]
-
Jenkins, R. W., et al. (2010). Regulated Secretion of Acid Sphingomyelinase: IMPLICATIONS FOR SELECTIVITY OF CERAMIDE FORMATION. Journal of Biological Chemistry, 285(46), 35706-35718. [Link]
-
Levy, M., & Futerman, A. H. (2010). Mammalian Ceramide Synthases. IUBMB Life, 62(5), 347-356. [Link]
-
Filosto, S., et al. (2013). Neutral Sphingomyelinase 2 Activity and Protein Stability Are Modulated by Phosphorylation of Five Conserved Serines. Journal of Biological Chemistry, 288(21), 15207-15218. [Link]
-
Li, H., et al. (2020). Acid sphingomyelinase regulates the localization and trafficking of palmitoylated proteins. Journal of Cell Biology, 219(11), e201912163. [Link]
-
Taylor & Francis. (n.d.). Acid sphingomyelinase – Knowledge and References. Taylor & Francis Website. [Link]
-
Clarke, C. J., et al. (2013). Sphingolipid metabolism and neutral sphingomyelinases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(1), 18-28. [Link]
-
ResearchGate. (n.d.). Molecular structures of (a) N-palmitoyl sphingomyelin (SM) and (b)... ResearchGate. [Link]
-
Wikipedia. (2023). Sphingomyelin. Wikipedia. [Link]
-
Merrill, A. H. Jr., & Jones, D. D. (1990). An update of the enzymology and regulation of sphingomyelin metabolism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1044(1), 1-12. [Link]
-
GSRS. (n.d.). N-PALMITOYLSPHINGOMYELIN. GSRS. [Link]
-
Laviad, E. L., et al. (2008). Characterization of ceramide synthase 2: Tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. Weizmann Research Portal. [Link]
-
Gault, C. R., et al. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1-23. [Link]
-
Rolando, M., & Bonna, A. (2019). A Comprehensive Review on the Manipulation of the Sphingolipid Pathway by Pathogenic Bacteria. Toxins, 11(8), 475. [Link]
-
Sassa, T., et al. (2018). Eleven residues determine the acyl chain specificity of ceramide synthases. Journal of Lipid Research, 59(4), 679-692. [Link]
-
Taylor & Francis. (n.d.). Ceramide synthase – Knowledge and References. Taylor & Francis Website. [Link]
-
Yeang, C., et al. (2008). The domain responsible for sphingomyelin synthase (SMS) activity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(11), 610-617. [Link]
-
Yeang, C., et al. (2008). The Domain Responsible for Sphingomyelin Synthase (SMS) Activity. Biochimica et Biophysica Acta, 1781(11), 610-617. [Link]
-
Taniguchi, M., & Okazaki, T. (2014). Role and Function of Sphingomyelin Biosynthesis in the Development of Cancer. Cancers, 6(3), 1715-1736. [Link]
-
Cantalupo, A., et al. (2015). Intricate Regulation of Sphingolipid Biosynthesis: An In‐Depth Look Into ORMDL‐Mediated Regulation of Serine Palmitoyltransferase. Journal of Molecular Biology, 427(23), 3637-3652. [Link]
Sources
- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 2. mzCloud – Palmitoyl sphingomyelin [mzcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. A Comprehensive Review on the Manipulation of the Sphingolipid Pathway by Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid sphingomyelinase - Wikipedia [en.wikipedia.org]
- 7. An update of the enzymology and regulation of sphingomyelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role and Function of Sphingomyelin Biosynthesis in the Development of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intricate Regulation of Sphingolipid Biosynthesis: An In‐Depth Look Into ORMDL‐Mediated Regulation of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingomyelin synthase - Wikipedia [en.wikipedia.org]
- 15. The domain responsible for sphingomyelin synthase (SMS) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Domain Responsible for Sphingomyelin Synthase (SMS) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Regulated Secretion of Acid Sphingomyelinase: IMPLICATIONS FOR SELECTIVITY OF CERAMIDE FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Roles and Regulation of Secretory and Lysosomal Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.biologists.com [journals.biologists.com]
- 23. Sphingolipid metabolism and neutral sphingomyelinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Neutral Sphingomyelinase 2 Activity and Protein Stability Are Modulated by Phosphorylation of Five Conserved Serines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Factor associated with neutral sphingomyelinase activation and its role in cardiac cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Alkaline sphingomyelinases and ceramidases of the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Alkaline sphingomyelinase deficiency impairs intestinal mucosal barrier integrity and reduces antioxidant capacity in dextran sulfate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Crucial role of alkaline sphingomyelinase in sphingomyelin digestion: a study on enzyme knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. orbit.dtu.dk [orbit.dtu.dk]
- 32. Frontiers | Alkaline sphingomyelinase (NPP7) impacts the homeostasis of intestinal T lymphocyte populations [frontiersin.org]
- 33. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
- 34. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
